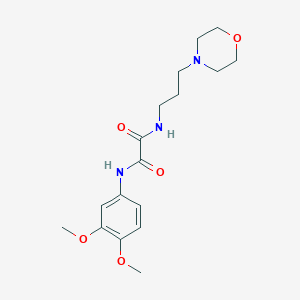![molecular formula C21H24N4O3 B2827943 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105241-52-8](/img/structure/B2827943.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of acetamide, which is a type of amide. Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In this case, the nitrogen atom is further linked to a phenyl group and an ethyl group, both of which are substituted with dimethoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the amide functional group, along with the substituted phenyl and ethyl groups. The dimethoxy substitutions on the phenyl rings would likely have an impact on the compound’s chemical properties, potentially increasing its lipophilicity .Chemical Reactions Analysis
As an amide, this compound could potentially undergo reactions such as hydrolysis, particularly under acidic or basic conditions. The presence of the phenyl rings may also allow for electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group may allow for hydrogen bonding, impacting the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
The research in the field of triazole derivatives, such as the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a multi-step process, highlights the intricate methods used to create and isolate these compounds. This particular synthesis involves the use of 4-chlorobenzenamine as a starting material, showcasing the complex chemistry and high yields achievable with precise reaction conditions (Kan, 2015).
Antitumor and Antimicrobial Applications
Several triazole derivatives have been explored for their potential antitumor and antimicrobial properties. For instance, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown significant cytotoxic activity against various cancer cell lines, indicating the potential of similar triazole compounds in cancer therapy (Deady et al., 2003). Additionally, new trisubstituted triazoles have been synthesized and assessed for their antioxidant activities, further exemplifying the versatility of triazole compounds in addressing different biological targets (Sancak et al., 2012).
Structural Studies and Material Science
The structural characterization of triazole compounds, such as the monoclinic polymorph of N-ethoxycarbonyl-N'-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea , provides critical insights into their molecular geometries and potential interactions. Such studies are essential for understanding the properties of these compounds and their applications in material science and drug design (Dolzhenko et al., 2010).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-5-7-17(11-15(14)2)25-13-18(23-24-25)21(26)22-10-9-16-6-8-19(27-3)20(12-16)28-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGQWJVIDKJBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride](/img/structure/B2827867.png)
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2827869.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)
![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)




![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2827880.png)
![2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2827881.png)
